molecular formula C9H10N6O B606499 CAN508 CAS No. 140651-18-9

CAN508

カタログ番号: B606499
CAS番号: 140651-18-9
分子量: 218.22 g/mol
InChIキー: AYZRKFOEZQBUEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAN508は、サイクリン依存性キナーゼ9(CDK9)阻害剤としての役割で知られる低分子化合物です。 CDK9は転写伸長の調節に関与するキナーゼであり、this compoundは転写調節とその様々な疾患における影響に関する研究において重要な化合物です .

準備方法

CAN508の合成にはいくつかの段階が関与します。最初に、化合物はジ-tert-ブチルジカルボナートで保護され、アミノベンゾイル化ピラゾールにアクセスします。 その後、ブロモ誘導体は、XPhos Pd G2プレ触媒を用いた鈴木・宮浦カップリングによってさらにアリール化されます 。このカップリング反応は、一般的にメタ置換体よりもパラ置換ベンゾイルピラゾールをより高い収率で与えます。 Boc基はベンゾイル化工程の指示官能基として使用され、鈴木・宮浦カップリングの条件下で加水分解され、追加の脱保護工程の必要性を排除します .

化学反応の分析

Biochemical Interactions and Inhibition Mechanisms

CAN508 exhibits ATP-competitive binding to CDK isoforms through distinct conformational adaptations:

CDK9 Binding Dynamics

  • Hydrogen bonding : Forms three hinge-region bonds with Asp104 and Cys106 backbone atoms .
  • Conformational plasticity : Induces downward displacement (1 Å) of CDK9's glycine-rich loop, creating a hydrophobic channel near Phe168 .
  • Selectivity determinants :

CDK2 Inhibition Profile

ParameterCDK2/Cyclin ACDK9/Cyclin T
IC₅₀ (μM)1.8 0.75
Kd (nM)69,000 20,000
Residence time2.3 min 8.1 min

Biological Reaction Networks

This compound modulates transcriptional machinery through phosphorylation interference:

Key biochemical reactions :

  • RNA Pol II CTD phosphorylation
    • Inhibits Ser2/5/7 phosphorylation (IC₅₀ = 0.2 μM)
    • Reduces transcriptional elongation in endothelial cells
  • MCL-1 regulation
    • Suppresses HIF-1α binding to MCL-1 promoter (ChIP-qPCR Δ = -84%)
    • Induces caspase-9-mediated apoptosis in tumor cells

Kinetic parameters :

SubstrateKM (μM)Vmax (nmol/min/mg)
ATP95 12.4
GST-CTD peptide26 8.9

Solvent Interaction and Stability

This compound's reactivity is influenced by its molecular environment:

Solvent effects :

  • Aqueous solubility: 28 mg/L (pH 7.4)
  • Stability:
    • t₁/₂ in plasma: 4.2 hr
    • CYP450 metabolism: Primarily 3A4-mediated oxidation

Crystallographic data :

  • Co-crystallized with 18% glycerol cryoprotectant
  • B-factor analysis shows high mobility in glycine-rich loop (45-65 Ų)

科学的研究の応用

Inhibition of Tumor Growth

Research has demonstrated that CAN508 exhibits significant antitumor activity across various cancer models. For instance, in esophageal adenocarcinoma models, this compound treatment resulted in a notable reduction in tumor size and cell proliferation. Specifically, xenograft studies indicated that this compound could reduce tumor volumes by approximately 50% compared to controls . The compound's selectivity for CDK9 over other CDKs enhances its therapeutic potential while minimizing off-target effects.

Angiogenesis Inhibition

In addition to its direct antitumor effects, this compound has also been shown to inhibit angiogenesis—the process through which new blood vessels form from existing ones. This is particularly relevant in cancer progression, where tumors often induce angiogenesis to secure a blood supply. Studies indicate that this compound reduces endothelial cell migration and tube formation, thereby impeding the vascularization necessary for tumor growth . Moreover, it decreases the expression of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis .

Case Studies and Research Findings

StudyFindingsCancer Type
Scaffold hopping from this compound led to the development of new compounds with improved selectivity for CDK2 and CDK9.Various
Demonstrated inhibition of endothelial cell migration and reduced VEGF expression in human cancer cell lines.General Cancer
Showed significant tumor size reduction in xenograft models; 50% reduction compared to control.Esophageal Adenocarcinoma
Reported 38-fold selectivity for CDK9/cyclin T1 over other CDK complexes, indicating strong potential for targeted therapy.General Cancer

Insights from Recent Research

Recent studies highlight the importance of structural biology in understanding how this compound binds to CDK9. The compound exploits conformational plasticity within the CDK9 structure, allowing for selective inhibition that could be leveraged for drug design . Furthermore, ongoing research aims to optimize the pharmacological properties of this compound derivatives to enhance efficacy and reduce potential side effects associated with broader kinase inhibition.

生物活性

CAN508 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a crucial regulator of transcription in various cellular processes, including cell proliferation and survival. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to modulate key oncogenic pathways.

This compound is classified as an arylazopyrazole compound. Its mechanism of action primarily involves the inhibition of CDK9, which plays a vital role in the phosphorylation of RNA polymerase II, thereby influencing the transcriptional regulation of genes such as c-MYC and MCL-1. The inhibition of CDK9 leads to reduced expression of these oncogenes, contributing to decreased tumor growth and increased apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines. For instance, in studies involving esophageal adenocarcinoma cell lines (SKGT4, FLO1, and OE33), treatment with this compound resulted in significant reductions in cell proliferation and increases in apoptosis. Specifically, a concentration of 40 µM for 72 hours led to a two-fold increase in apoptosis compared to untreated controls .

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

Cell LineTreatment Concentration (µM)Proliferation Inhibition (%)Apoptosis Increase (%)
SKGT42037100
SKGT440-200
FLO120-200
OE3320-200

In Vivo Studies

In xenograft models, this compound was administered at a dosage of 60 mg/kg/day for ten days, resulting in a notable reduction in tumor volume compared to control groups. Specifically, the tumors exhibited a reduction of approximately 50.8% by day 21 post-treatment . These findings underscore the compound's potential efficacy as an anti-cancer agent.

Table 2: In Vivo Effects of this compound on Tumor Growth

TreatmentDosage (mg/kg/day)Tumor Volume Reduction (%)
This compound6050.8
Flavopiridol463.1

Structure-Activity Relationship (SAR)

Recent studies have explored modifications to the this compound structure to enhance its inhibitory activity against CDK9 and improve selectivity. For example, scaffold hopping strategies have been employed to develop novel pyrazolo[3,4-b]pyridine derivatives that demonstrate improved selectivity profiles for CDK2 and CDK9 . This research indicates that further optimization could yield more effective compounds for clinical use.

特性

IUPAC Name

4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZRKFOEZQBUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NN=C2N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901895
Record name NoName_1070
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140651-18-9
Record name CAN-508
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140651189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAN-508
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAN-508
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0O47K626
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAN508
Reactant of Route 2
Reactant of Route 2
CAN508
Reactant of Route 3
Reactant of Route 3
CAN508
Reactant of Route 4
CAN508
Reactant of Route 5
CAN508
Reactant of Route 6
Reactant of Route 6
CAN508

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。